molecular formula C6H9F3O B3114232 5,5,5-Trifluoro-4-methylpentan-2-one CAS No. 200711-56-4

5,5,5-Trifluoro-4-methylpentan-2-one

Cat. No.: B3114232
CAS No.: 200711-56-4
M. Wt: 154.13 g/mol
InChI Key: HKQSMEFTQUDYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-4-methylpentan-2-one: is an organic compound with the molecular formula C6H9F3O and a molecular weight of 154.13 g/mol . It is characterized by the presence of a trifluoromethyl group and a ketone functional group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the base-catalyzed 18F-labelling of trifluoromethyl ketones . This process involves the use of a base catalyst to facilitate the incorporation of the trifluoromethyl group into the ketone structure.

Industrial Production Methods: Industrial production of 5,5,5-Trifluoro-4-methylpentan-2-one may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5,5,5-Trifluoro-4-methylpentan-2-one is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds

Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of potential drug candidates. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-methylpentan-2-one is primarily related to its chemical reactivity. The trifluoromethyl group and ketone functional group allow it to participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-4-methyl-2-pentanone
  • 4,4,4-Trifluoro-3-methylbutan-2-one
  • 3,3,3-Trifluoro-2-methylpropan-1-one

Comparison: 5,5,5-Trifluoro-4-methylpentan-2-one is unique due to the specific positioning of the trifluoromethyl group and the ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5,5,5-trifluoro-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-4(3-5(2)10)6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQSMEFTQUDYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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